Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate
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Overview
Description
Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a dichlorophenyl group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with an appropriate nucleophile.
Thioester Formation: The thioester linkage is formed by reacting a thiol with an ester under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted imidazole or dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: Investigated for its potential as an antifungal and antimicrobial agent, due to the presence of the imidazole ring and dichlorophenyl group.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fungal infections and as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: An antifungal agent with a similar imidazole ring structure.
Ketoconazole: Another antifungal agent with a similar dichlorophenyl group.
Miconazole: Shares the imidazole ring and is used as an antifungal agent.
Uniqueness
Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its thioester linkage, in particular, may offer unique interactions with biological targets and potential for further chemical modification.
Properties
CAS No. |
87049-55-6 |
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Molecular Formula |
C19H24Cl2N2O3S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
ethyl 5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoate |
InChI |
InChI=1S/C19H24Cl2N2O3S/c1-2-26-18(24)5-3-4-10-27-13-19(25,12-23-9-8-22-14-23)16-7-6-15(20)11-17(16)21/h6-9,11,14,25H,2-5,10,12-13H2,1H3 |
InChI Key |
ZXSICTIEZNPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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